molecular formula C10H13NO B1452499 Isochroman-3-ylmethanamine CAS No. 256229-12-6

Isochroman-3-ylmethanamine

Cat. No.: B1452499
CAS No.: 256229-12-6
M. Wt: 163.22 g/mol
InChI Key: MMZKPTNDPNDNKS-UHFFFAOYSA-N
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Description

Isochroman-3-ylmethanamine is a chemical compound with the molecular formula C10H13NO . It is primarily used for research purposes.


Synthesis Analysis

The synthesis of this compound involves multi-step reactions . One method involves the use of 40 percent BuNH2 at 50 °C for 6 hours, followed by H2/Pd/C in methanol . Other methods involve the use of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides , and a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .


Chemical Reactions Analysis

Isochroman derivatives have been involved in various chemical reactions. For instance, the oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif . Another method involves the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans and alcohols . A new synthesis of functionalised 3-Isochromanones has also been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.22 g/mol . Other properties such as density, total porosity, air space, and water retention are typically important for polymeric materials .

Scientific Research Applications

Biological Activities

Isochroman derivatives exhibit a wide range of therapeutically relevant biological activities, including effects on the central nervous system, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. The structure-activity relationship (SAR) analyses of these compounds have garnered attention, providing insights into their potential applications in pharmacology (Zhao et al., 2020).

Anticancer Activities

The synthesis and characterization of novel thiophenylchromane compounds have demonstrated moderate anticancer activity, suggesting the potential of isochroman-3-ylmethanamine derivatives in cancer treatment. The structural analysis and in vitro tests against cancer cell lines indicate their utility in scientific research aimed at developing new therapeutic agents (Vaseghi et al., 2021).

Antimicrobial Activity

Isochroman-triazole and thiadiazole hybrids derived from isochromanyl thiosemicarbazides have been developed, showing moderate to good antibacterial activity against several bacterial strains. These compounds, obtained through heterocyclization, highlight the antimicrobial potential of this compound derivatives (Saeed & Mumtaz, 2017).

Antihypertensive Candidates

Novel hybrids of natural isochroman-4-one bearing isopropanolamine moiety have shown potent antihypertensive activity. Specifically, certain compounds have demonstrated a β(1)-adrenoceptor blocking effect comparable to well-known antihypertensive drugs, suggesting their promise as antihypertensive candidates for further research (Bai et al., 2013).

Safety and Hazards

Isochroman-3-ylmethanamine is considered a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective equipment should be worn when handling this compound .

Future Directions

Isochroman derivatives have diverse therapeutically related applications in pharmacological practices, including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Future research may focus on expanding the scope of these applications and developing new synthesis methods .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZKPTNDPNDNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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